molecular formula C18H19FN4O3 B2365938 N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-(oxan-4-yl)-1H-pyrazole-4-carboxamide CAS No. 2223727-51-1

N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-(oxan-4-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2365938
CAS No.: 2223727-51-1
M. Wt: 358.373
InChI Key: HORWWAWFBKZTRQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a pyrazole ring, an azetidine ring, and a fluorophenyl group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms, which could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are often involved in reactions with nucleophiles and electrophiles, due to the presence of the pyrazole ring and other functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. For example, many pyrazole derivatives are known to have antimicrobial, anti-inflammatory, and antitumor activities .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-5-(oxan-4-yl)-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3/c19-12-1-3-13(4-2-12)23-10-15(18(23)25)21-17(24)14-9-20-22-16(14)11-5-7-26-8-6-11/h1-4,9,11,15H,5-8,10H2,(H,20,22)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORWWAWFBKZTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=C(C=NN2)C(=O)NC3CN(C3=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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